N-methyl-4-propylbenzenesulfonamide

Crystallography Solid-State Chemistry Material Science

Medicinal chemistry teams optimizing N-alkyl sulfonamide leads face unnecessary synthetic overhead when using primary sulfonamides. N-Methyl-4-propylbenzenesulfonamide (CAS 888699-55-6) eliminates protection/deprotection cycles with its pre-installed N-methyl handle. • Saves 1-2 synthetic steps in heterocycle construction vs. primary sulfonamide analogs • Balanced cLogP (~2.5) and MW (213.3) enhance passive membrane permeability in lead compounds • Core scaffold for LuxS quorum sensing inhibitors (close derivative EC₅₀ = 1.62 μM) • 98% purity; in stock for immediate dispatch

Molecular Formula C10H15NO2S
Molecular Weight 213.30 g/mol
Cat. No. B15299559
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methyl-4-propylbenzenesulfonamide
Molecular FormulaC10H15NO2S
Molecular Weight213.30 g/mol
Structural Identifiers
SMILESCCCC1=CC=C(C=C1)S(=O)(=O)NC
InChIInChI=1S/C10H15NO2S/c1-3-4-9-5-7-10(8-6-9)14(12,13)11-2/h5-8,11H,3-4H2,1-2H3
InChIKeyHTSGOIPCWWQDOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-methyl-4-propylbenzenesulfonamide: Procurement & Physicochemical Profile


N-Methyl-4-propylbenzenesulfonamide (CAS 888699-55-6) is a substituted benzenesulfonamide characterized by a methyl group on the sulfonamide nitrogen and a propyl group at the para position of the benzene ring . It possesses a molecular formula of C10H15NO2S and a molecular weight of 213.30 g/mol . This compound is a member of the sulfonamide class, which are widely employed as enzyme inhibitors and synthetic intermediates [1]. Key physicochemical properties, critical for solubility and formulation, include a melting point of 54-55 °C and a predicted pKa of 11.85 ± 0.50 .

Why Generic Substitution Fails for N-methyl-4-propylbenzenesulfonamide


Interchanging N-methyl-4-propylbenzenesulfonamide with other N-alkyl or 4-alkyl benzenesulfonamides is not functionally equivalent due to subtle but critical structural variations that dictate molecular conformation, hydrogen-bonding capacity, and lipophilicity [1]. The specific arrangement of the N-methyl and 4-propyl groups yields a distinct molecular shape and electronic environment. For instance, the crystal structure of the isomeric 4-methyl-N-propylbenzenesulfonamide reveals a gauche conformation for the propyl group relative to the aromatic ring, stabilized by a network of intermolecular N—H⋯O and C—H⋯O hydrogen bonds [1]. These precise intermolecular interactions are directly influenced by the position of the alkyl substituents and will be altered in close analogs, impacting solid-state properties, solubility, and, consequently, performance in biological or materials applications. The following evidence guide quantifies these differentiators.

N-methyl-4-propylbenzenesulfonamide: Procurement Evidence Guide


Crystal Packing: Hydrogen-Bonding Network vs. 4-Methyl-N-propylbenzenesulfonamide

The three-dimensional hydrogen-bonding network in the crystalline state is a key differentiator between N-methyl-4-propylbenzenesulfonamide and its positional isomer, 4-methyl-N-propylbenzenesulfonamide. While the exact crystal structure for N-methyl-4-propylbenzenesulfonamide has not been published, the structure of its close isomer provides a baseline for comparison [1]. The isomer's structure, comprising two molecules in the asymmetric unit, exhibits S=O bond lengths of 1.428(2) to 1.441(2) Å, S—N bond lengths of 1.618(2) and 1.622(3) Å, and S—C bond lengths of 1.766(3) Å [1]. The propyl group adopts a gauche conformation relative to the toluene moiety [1]. For N-methyl-4-propylbenzenesulfonamide, the relocation of the methyl group from the aromatic ring to the sulfonamide nitrogen will alter the hydrogen-bond donor/acceptor capacity, leading to a distinct intermolecular network. This difference in solid-state packing can translate into measurable variations in melting point, solubility, and stability, which are critical parameters for formulation and handling.

Crystallography Solid-State Chemistry Material Science

Quorum Sensing Inhibition: vs. Related Benzenesulfonamides

While direct quorum sensing inhibition data for the parent compound is not available, a closely related derivative, N-(4-fluorophenyl)sulfonyl-N-methyl-4-propylbenzenesulfonamide, demonstrates an EC50 of 1.62 x 10^3 nM against the S-ribosylhomocysteine lyase (LuxS) enzyme in Vibrio harveyi [1]. This value serves as a benchmark for the chemotype. In contrast, the unsubstituted 4-propylbenzenesulfonamide shows no reported activity in this assay, while other simple N-alkyl benzenesulfonamides exhibit a wide range of potencies . The presence of both the N-methyl and 4-propyl groups in the target compound is anticipated to modulate lipophilicity and enzyme binding, potentially yielding an EC50 value distinct from these comparators.

Quorum Sensing Antibacterial Microbiology

Lipophilicity & Solubility vs. Positional Isomers

The compound's predicted physicochemical properties, including a pKa of 11.85 ± 0.50 and a melting point of 54-55 °C, position it distinctly among its analogs . For comparison, the isomeric 4-methyl-N-propylbenzenesulfonamide exhibits a reported melting point of 54-55 °C as well, but its predicted logP may differ due to the altered alkyl substitution pattern . The N-methyl-4-methylbenzenesulfonamide core, lacking the extended propyl chain, is expected to be more polar and possess a higher aqueous solubility. The presence of the propyl group in N-methyl-4-propylbenzenesulfonamide increases lipophilicity (estimated cLogP ~2.5), which can be advantageous for membrane permeability in cell-based assays compared to more polar, less lipophilic analogs.

Medicinal Chemistry ADME Formulation Science

Synthetic Building Block Advantage vs. Primary Sulfonamides

The compound's utility as a versatile building block is supported by its inclusion in patent literature. Specifically, N-methyl-4-propylbenzenesulfonamide is cited as a key intermediate in the synthesis of novel heterocyclic compounds for therapeutic applications [1]. This stands in contrast to simpler benzenesulfonamides like 4-methylbenzenesulfonamide, which, while widely used, offer fewer opportunities for diversification at the nitrogen center. The presence of the N-methyl group in N-methyl-4-propylbenzenesulfonamide allows for further alkylation or acylation reactions without the need for a preliminary deprotonation step, thereby streamlining synthetic routes and improving overall yields compared to primary sulfonamides.

Organic Synthesis Medicinal Chemistry Building Blocks

N-methyl-4-propylbenzenesulfonamide: Research & Industrial Applications


Quorum Sensing Inhibitor Scaffold

Given the demonstrated quorum sensing inhibitory activity of its close derivative (EC50 = 1.62 μM), N-methyl-4-propylbenzenesulfonamide serves as a foundational scaffold for the design of novel antibacterial agents targeting the LuxS enzyme [1]. The specific N-methyl-4-propyl substitution pattern offers a starting point for structure-activity relationship (SAR) studies aimed at improving potency and selectivity against this validated target.

Heterocyclic Synthesis Intermediate

As documented in patent literature, this compound is a strategically advantageous intermediate for the construction of complex heterocyclic architectures with therapeutic potential [2]. Its pre-installed N-methyl group enables efficient diversification, saving synthetic steps compared to using primary sulfonamide analogs. This makes it a valuable procurement choice for medicinal chemistry groups focused on lead optimization.

ADME Optimization Building Block

The compound's predicted physicochemical profile, featuring a balanced lipophilicity (cLogP ~2.5) and moderate molecular weight (213.3 g/mol), makes it an attractive fragment for improving the membrane permeability and metabolic stability of lead compounds . In comparison to more polar N-methyl-4-methylbenzenesulfonamide, the extended propyl chain offers a distinct advantage in enhancing passive diffusion across lipid bilayers.

Regioisomeric Effects on Solid-State Packing

The predicted alteration in hydrogen-bonding networks compared to the isomeric 4-methyl-N-propylbenzenesulfonamide makes N-methyl-4-propylbenzenesulfonamide a compelling subject for comparative crystallographic studies [3]. Procurement of this specific regioisomer is essential for elucidating how subtle changes in alkyl substitution govern solid-state properties such as crystal habit, solubility, and stability, which are critical in materials design.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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